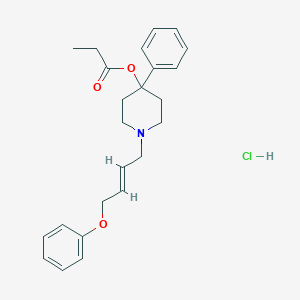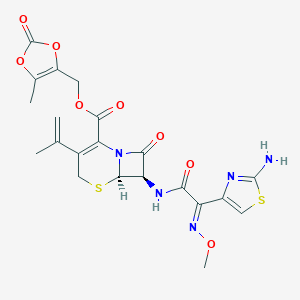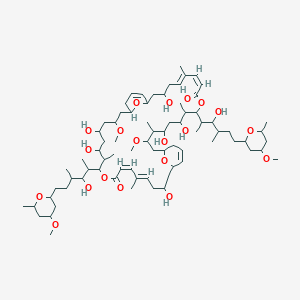
Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate
Descripción general
Descripción
Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. While the exact compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the behavior of such molecules.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of precursor molecules under specific conditions to introduce functional groups like bromo, fluoro, or oxo groups into the molecule. For instance, ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate is formed by reacting a dione with bromine in the presence of ethanol . Similarly, the preparation of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate involves reacting the lithium salt of ethyl cyanoacetate with a hydroximoyl fluoride . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, the structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was elucidated using single-crystal X-ray diffraction . This technique could be employed to analyze the molecular structure of this compound, providing detailed information about bond lengths, angles, and the overall geometry of the molecule.
Chemical Reactions Analysis
The reactivity of similar compounds can shed light on the potential chemical reactions of this compound. For instance, the molecular ion of 3-phenyl-1-bromopropane is known to eliminate ethylene and undergo a migration of the bromine atom . Such studies on the reactivity and stability of ions can inform the understanding of how this compound might behave under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. Vibrational spectroscopy, as investigated for ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate, provides information on the vibrational modes and can be used to infer functional groups and bonding situations . Additionally, the study of HOMO-LUMO energies, as done for ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, can give insights into the electronic properties and reactivity of the compound . These analyses are crucial for understanding the behavior of this compound in different environments and its potential applications in various fields.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate's applications primarily involve chemical synthesis and reactions. For instance, it is used in the reaction with pentane-2,4-dione in the presence of palladium(II) acetate and triphenylphosphine, which yields ethyl 4-acetyl-5-oxo-3-phenylhexanoate (Wang & Hu, 2011). Additionally, it is involved in the preparation of 3-fluorofuran-2(5H)-ones through a process of Z/E photoisomerisation and cyclisation of 2-fluoro-4-hydroxybut-2-enoates (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).
Organocatalytic Applications
It is also a key component in various asymmetric organocatalytic approaches, such as the [3+2] annulation of 1,2-diphenylcyclopropen-3-one, leading to the formation of ethyl 2-(5-oxo-2,3,4-triphenyl-2,5-dihydrofuran-2-yl)acetate (Reitel, Kriis, Järving, & Kanger, 2018).
Biological Activity
This compound derivatives exhibit significant biological activities. One study synthesized ethyl 2‐((4‐bromophenyl)diazenyl)‐3‐oxo‐phenylpropanoate, leading to novel pyrazoline derivatives effective as inhibitors for human carbonic anhydrase I and II isozymes and acetylcholinesterase enzyme (Turkan, Cetin, Taslimi, Karaman, & Gulcin, 2019).
Electrochemical Studies
Its electrochemical reduction on a vitreous carbon electrode was studied, showing the formation of dimeric products and proposing a mechanism involving the formation of an intermediate dimer (Luca, Inesi, & Rampazzo, 1982).
Medicinal Chemistry
The compound is also explored in medicinal chemistry, as seen in its synthesis and structural analysis in relation to HIV-1 integrase inhibition (Vandurm et al., 2009).
Propiedades
IUPAC Name |
ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOHYTBAQVEMLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC=CC=C1)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576848 | |
| Record name | Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139101-23-8 | |
| Record name | Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Oxepino[2,3-C]pyridine](/img/structure/B143908.png)







![9-Oxabicyclo[6.1.0]non-3-yne](/img/structure/B143926.png)
![2-[(2-Methyl-2-propanyl)sulfinyl]pyridine 1-oxide](/img/structure/B143930.png)


